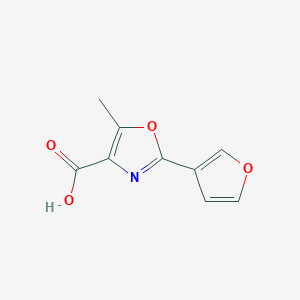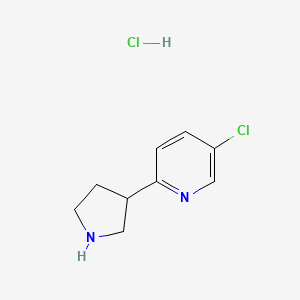
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride is a chemical compound that features a pyridine ring substituted with a chlorine atom and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrrolidine rings in its structure makes it a versatile scaffold for the development of novel biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the reaction of 2-chloro-5-nitropyridine with pyrrolidine under specific conditions. The nitro group is first reduced to an amine, followed by cyclization to form the pyrrolidine ring. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride
- 5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine
- 5-Chloro-2-(pyrrolidin-3-yloxy)pyridine
Uniqueness
5-Chloro-2-(pyrrolidin-3-yl)pyridine Hydrochloride is unique due to the specific positioning of the chlorine and pyrrolidine groups, which can influence its reactivity and biological activity
Propriétés
Formule moléculaire |
C9H12Cl2N2 |
|---|---|
Poids moléculaire |
219.11 g/mol |
Nom IUPAC |
5-chloro-2-pyrrolidin-3-ylpyridine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-8-1-2-9(12-6-8)7-3-4-11-5-7;/h1-2,6-7,11H,3-5H2;1H |
Clé InChI |
IVRZAWOZMHNPKN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
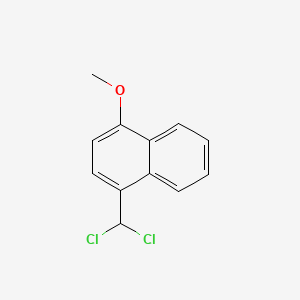
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)
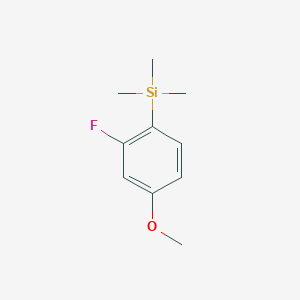
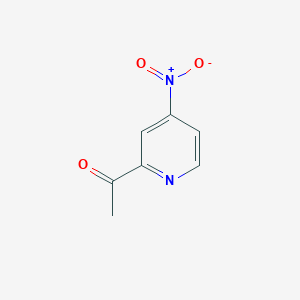

![2,6-Difluoro-3-methyl-5-[(triisopropylsilyl)oxy]benzoic Acid](/img/structure/B13681704.png)

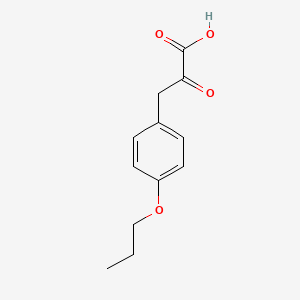

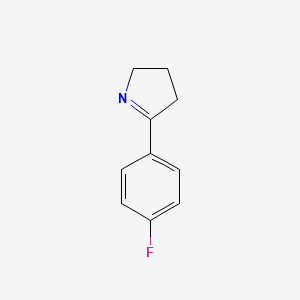
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)
